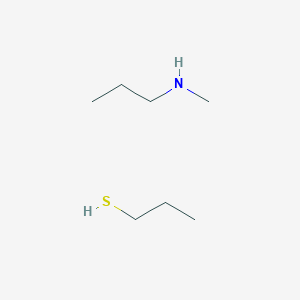
N-methylpropan-1-amine;propane-1-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methylpropan-1-amine;propane-1-thiol is a compound that consists of two distinct functional groups: an amine group and a thiol group The amine group is represented by N-methylpropan-1-amine, while the thiol group is represented by propane-1-thiol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-methylpropan-1-amine typically involves the alkylation of propan-1-amine with methyl iodide under basic conditions. The reaction can be represented as follows:
CH3CH2CH2NH2+CH3I→CH3CH2CH2NHCH3+HI
This reaction is usually carried out in the presence of a base such as sodium hydroxide to neutralize the hydroiodic acid formed.
Propane-1-thiol can be synthesized by the reaction of 1-chloropropane with sodium hydrosulfide:
CH3CH2CH2Cl+NaSH→CH3CH2CH2SH+NaCl
Industrial Production Methods
On an industrial scale, N-methylpropan-1-amine is produced by the reaction of propan-1-amine with methanol in the presence of a catalyst such as alumina. Propane-1-thiol is produced by the reaction of propene with hydrogen sulfide in the presence of a catalyst such as alumina or silica.
Analyse Chemischer Reaktionen
Types of Reactions
N-methylpropan-1-amine and propane-1-thiol can undergo various types of chemical reactions, including:
Oxidation: Propane-1-thiol can be oxidized to form disulfides.
Reduction: N-methylpropan-1-amine can be reduced to form primary amines.
Substitution: Both compounds can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents for propane-1-thiol.
Reduction: Lithium aluminum hydride can be used as a reducing agent for N-methylpropan-1-amine.
Substitution: Alkyl halides can be used as reagents for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Propane-1-thiol forms dipropyl disulfide.
Reduction: N-methylpropan-1-amine forms propan-1-amine.
Substitution: N-methylpropan-1-amine can form N-alkylated amines, and propane-1-thiol can form alkyl thiols.
Wissenschaftliche Forschungsanwendungen
N-methylpropan-1-amine;propane-1-thiol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme mechanisms and protein structure.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-methylpropan-1-amine;propane-1-thiol involves its interaction with various molecular targets and pathways. The amine group can act as a nucleophile, participating in nucleophilic substitution reactions. The thiol group can act as a reducing agent, participating in redox reactions. These interactions can affect the structure and function of proteins, enzymes, and other biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-methylpropan-1-amine: Similar compounds include N-ethylpropan-1-amine and N-isopropylpropan-1-amine.
Propane-1-thiol: Similar compounds include butane-1-thiol and pentane-1-thiol.
Uniqueness
N-methylpropan-1-amine;propane-1-thiol is unique due to the presence of both an amine group and a thiol group in the same molecule. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
651331-02-1 |
|---|---|
Molekularformel |
C7H19NS |
Molekulargewicht |
149.30 g/mol |
IUPAC-Name |
N-methylpropan-1-amine;propane-1-thiol |
InChI |
InChI=1S/C4H11N.C3H8S/c1-3-4-5-2;1-2-3-4/h5H,3-4H2,1-2H3;4H,2-3H2,1H3 |
InChI-Schlüssel |
UHGQEGSOKINQJY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCNC.CCCS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


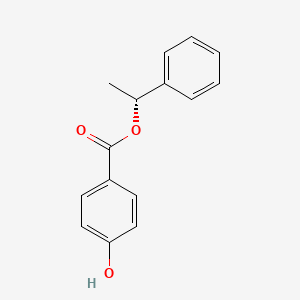
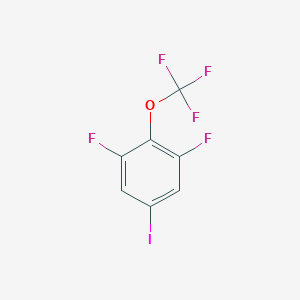
![[(4R)-2-tert-Butyl-5-oxo-1,3-dioxolan-4-yl]acetic acid](/img/structure/B12537834.png)
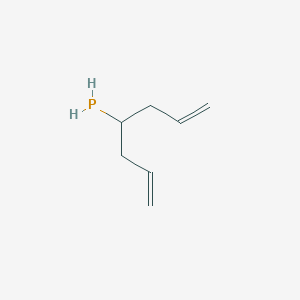
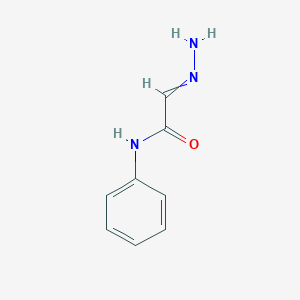
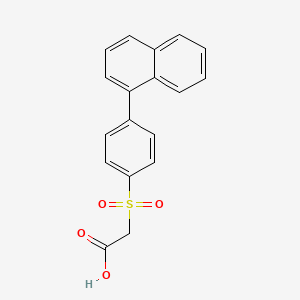
![5,7-Bis(5-bromothiophen-2-yl)-2,3-diphenylthieno[3,4-b]pyrazine](/img/structure/B12537854.png)
![Silane, [[(1E)-1,3-diphenyl-1-pentenyl]oxy]trimethyl-](/img/structure/B12537867.png)
![2-[2-(8-Amino-1-oxonaphthalen-2(1H)-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B12537875.png)
![Benzonitrile, 4-[(1R)-1-(acetyloxy)ethyl]-](/img/structure/B12537883.png)

![3-[(2S,3S)-2-Amino-3-methylpentanoyl]-1lambda~6~,3-thiazolidine-1,1-dione](/img/structure/B12537895.png)
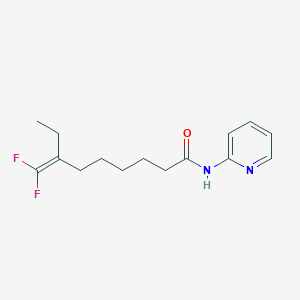
![Trimethyl[3-methyl-1-(4-methylphenyl)but-3-en-1-yl]silane](/img/structure/B12537905.png)
